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Compound of Interest

Compound Name: 3-Quinolinecarboxaldehyde

Cat. No.: B083401

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Formylquinoline, also known as quinoline-3-carboxaldehyde, is a critical
heterocyclic aromatic compound.[1] Its structure, featuring a quinoline core with an aldehyde
group at the 3-position, makes it a highly versatile precursor and key intermediate in the
synthesis of a wide array of more complex molecules. This guide provides a comprehensive
overview of its physicochemical properties, detailed experimental protocols for its synthesis and
characterization, and its significance as a building block in the development of novel
therapeutic agents. Quinoline derivatives are known to exhibit a broad spectrum of biological
activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory effects.[2][3]

[4]

Core Physicochemical Properties

The fundamental physicochemical characteristics of 3-formylquinoline are summarized below.
These properties are essential for its handling, storage, and application in synthetic chemistry.

Data Presentation: Quantitative Physicochemical Data
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Property Value Source(s)

Molecular Formula C10H7NO [1]

Molar Mass 157.17 g/mol [1]
White to bright yellow

Appearance ) )
crystalline solid

Melting Point 68-71 °C (lit.)

Boiling Point 128 °C @ 1 mmHg (lit.)

Density 1.223 + 0.06 g/cm? (Predicted)
Slightly soluble in water;

Solubility Soluble in alcohols and other
organic solvents.

pKa (Predicted) 3.36+0.11

Flash Point 151.88 °C

Refractive Index 1.687

Maximum UV Wavelength )
282 nm (in Methanol)
(Amax)

Experimental Protocols: Synthesis and
Characterization

The most common and effective method for synthesizing 2-chloro-3-formylquinoline
derivatives, which are direct precursors to 3-formylquinoline, is the Vilsmeier-Haack reaction.[5]
[6][7] This reaction involves the formylation and cyclization of substituted acetanilides using a
specialized reagent.

General Protocol for Synthesis via Vilsmeier-Haack
Reaction

This protocol describes the synthesis of 2-chloro-3-formylquinoline from a substituted
acetanilide.
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1. Preparation of the Vilsmeier Reagent:

 In aflask equipped with a drying tube and magnetic stirrer, place N,N-dimethylformamide
(DMF) (e.g., 5 mL).

e Cool the flask to 0-5 °C in an ice bath.

e Slowly add phosphorus oxychloride (POCI3) (e.g., 18 mL) dropwise to the cooled DMF while
stirring. This in-situ reaction forms the electrophilic Vilsmeier reagent (chloroiminium salt).[5]

[81[°]
2. Vilsmeier-Haack Cyclization:

» To the prepared Vilsmeier reagent, add the starting material, a substituted acetanilide (e.g., 4
grams), portion-wise while maintaining the low temperature.[5][9]

o Once the addition is complete, allow the mixture to warm to room temperature.

 Fit the flask with a condenser and heat the reaction mixture to 80-90 °C.[5][6]

e Maintain this temperature and continue stirring for 4 to 10 hours. The reaction progress
should be monitored using Thin Layer Chromatography (TLC).[5][6]

3. Product Isolation and Purification:

o After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

o Carefully pour the reaction mixture into a beaker containing crushed ice and cold water.[9]
[10]

 Stir the resulting slurry for approximately one hour to ensure complete precipitation of the
product.

o Collect the solid product by vacuum filtration.

e Wash the crude product thoroughly with water to remove any residual reagents.[10]

e Dry the solid product.
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Recrystallize the crude 2-chloro-3-formylquinoline from a suitable solvent, such as ethyl
acetate, to yield the purified compound.[5][10]

. Characterization:

Melting Point: The melting point of the purified product is determined using a standard
melting point apparatus to assess purity.[5][10]

Spectroscopic Analysis: The structure of the synthesized compound is confirmed using
spectroscopic methods, including Infrared (IR), Proton Nuclear Magnetic Resonance (*H
NMR), and Carbon-13 Nuclear Magnetic Resonance (*3C NMR) spectroscopy.[5][6][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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